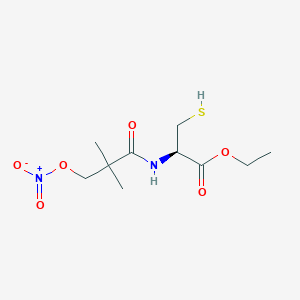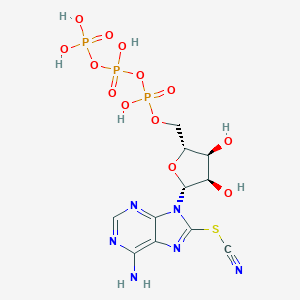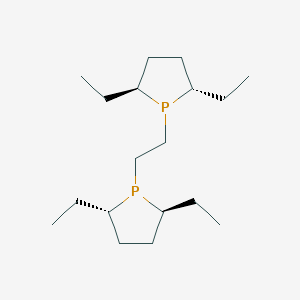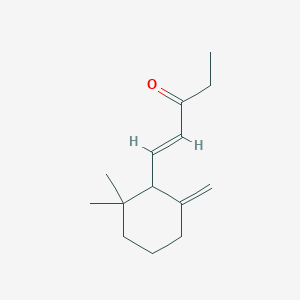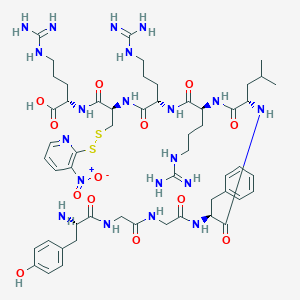
3-Nitro-2-pyridinesulfenyl dynorphin derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of dynorphin, which is a neuropeptide that plays an essential role in the regulation of pain and mood. The 3-Nitro-2-pyridinesulfenyl dynorphin derivative is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of the 3-Nitro-2-pyridinesulfenyl dynorphin derivative is not fully understood. However, studies have suggested that the compound acts on the opioid receptors in the brain and spinal cord, which are responsible for the regulation of pain and mood. The compound is believed to bind to these receptors and activate them, leading to the reduction of pain and inflammation.
Effets Biochimiques Et Physiologiques
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative has been found to exhibit unique biochemical and physiological effects. Studies have shown that the compound can effectively reduce pain and inflammation in animal models. The compound has also been found to exhibit anti-depressant properties and can effectively improve mood in animal models. Additionally, the compound has been found to exhibit anti-anxiety properties and can effectively reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative has several advantages and limitations for lab experiments. One of the primary advantages of this compound is its unique properties, which make it a potential candidate for scientific research applications. The compound is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of the 3-Nitro-2-pyridinesulfenyl dynorphin derivative. One of the primary directions is the further investigation of the compound's mechanism of action. This will help to better understand how the compound works and how it can be optimized for specific applications. Additionally, the compound's potential toxicity needs to be further investigated to determine its safety for use in humans. Finally, the compound's potential applications in the treatment of various diseases such as arthritis and depression need to be further explored.
Conclusion:
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has unique properties that make it a potential candidate for scientific research applications, including pain management, anti-inflammatory, anti-depressant, and anti-anxiety properties. The compound's mechanism of action is not fully understood, and further research is needed to optimize its use for specific applications. Finally, the compound's potential toxicity needs to be further investigated to determine its safety for use in humans.
Méthodes De Synthèse
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative is synthesized using a specific method that involves the reaction of dynorphin with 3-Nitro-2-pyridinesulfenyl chloride. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting compound is purified using various techniques such as chromatography and recrystallization. The purity of the compound is determined using analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
The 3-Nitro-2-pyridinesulfenyl dynorphin derivative has been found to exhibit unique properties that make it a potential candidate for scientific research applications. One of the primary applications of this compound is in the field of pain management. Studies have shown that the compound has analgesic properties and can effectively reduce pain in animal models. The compound has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Propriétés
Numéro CAS |
139883-41-3 |
|---|---|
Nom du produit |
3-Nitro-2-pyridinesulfenyl dynorphin derivative |
Formule moléculaire |
C54H80N20O13S2 |
Poids moléculaire |
1281.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C54H80N20O13S2/c1-30(2)24-38(72-48(82)39(26-31-10-4-3-5-11-31)68-43(77)28-66-42(76)27-67-44(78)34(55)25-32-16-18-33(75)19-17-32)47(81)70-35(12-6-21-63-52(56)57)45(79)69-36(13-7-22-64-53(58)59)46(80)73-40(29-88-89-50-41(74(86)87)15-9-20-62-50)49(83)71-37(51(84)85)14-8-23-65-54(60)61/h3-5,9-11,15-20,30,34-40,75H,6-8,12-14,21-29,55H2,1-2H3,(H,66,76)(H,67,78)(H,68,77)(H,69,79)(H,70,81)(H,71,83)(H,72,82)(H,73,80)(H,84,85)(H4,56,57,63)(H4,58,59,64)(H4,60,61,65)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
Clé InChI |
GUISFAAFGLIARN-OAKHNGAUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Synonymes |
3-nitro-2-pyridinesulfenyl dynorphin derivative |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



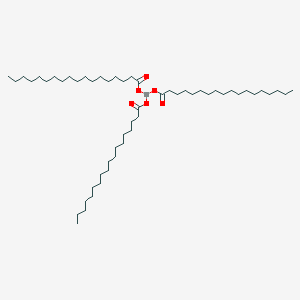
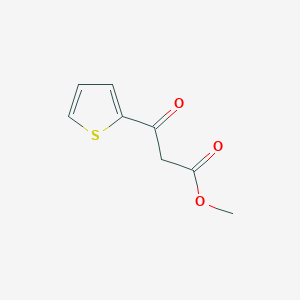
![Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate](/img/structure/B148223.png)
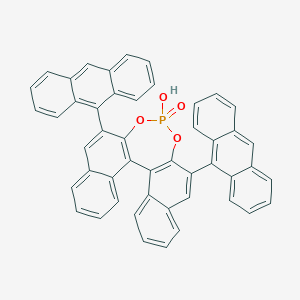
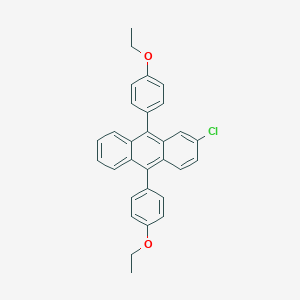
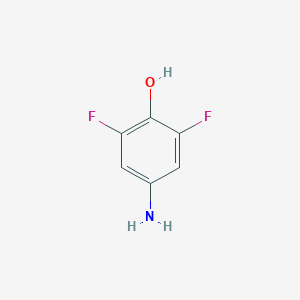
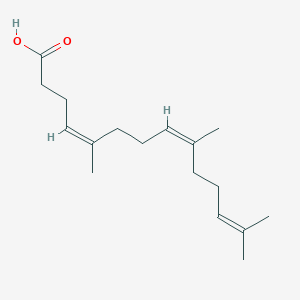
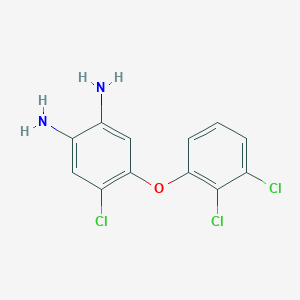
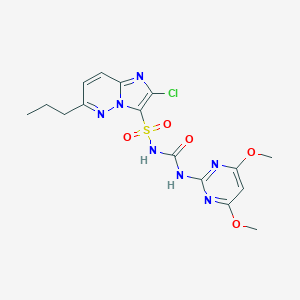
![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
